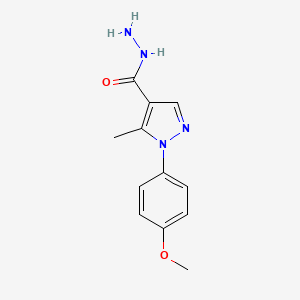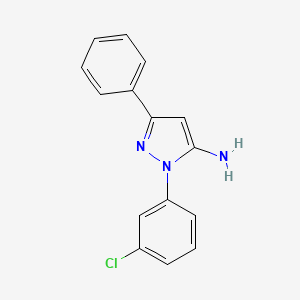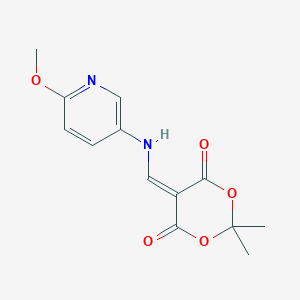
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
説明
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a carbohydrazide moiety, making it an interesting subject for chemical and pharmaceutical research.
作用機序
Target of Action
For instance, Apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . Another compound, 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, has been reported to interact with Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial .
Mode of Action
For example, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
For instance, Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation .
Pharmacokinetics
Similar compounds like apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s also worth noting that elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
For instance, Apixaban has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
生化学分析
Biochemical Properties
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . The compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can affect metabolic flux and metabolite levels by influencing key enzymes in metabolic pathways . For example, it may inhibit enzymes involved in the breakdown of reactive oxygen species, leading to increased levels of these molecules and subsequent oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with potential effects on cellular processes such as signaling and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to mitochondria, where it may influence mitochondrial function and oxidative phosphorylation .
準備方法
The synthesis of 1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyacetophenone with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Research has indicated potential anti-inflammatory, analgesic, and antimicrobial properties, suggesting its use in the development of new pharmaceuticals.
類似化合物との比較
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbohydrazide can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide group, leading to different chemical properties and applications.
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carboxamide: The presence of a carboxamide group provides different reactivity and potential biological activities.
1-(4-Methoxyphenyl)-5-methyl-1h-pyrazole-4-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-11(12(17)15-13)7-14-16(8)9-3-5-10(18-2)6-4-9/h3-7H,13H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGXNDGSDLQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402444 | |
| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-46-9 | |
| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)


![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)



![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)
![3-(2-{[(4-methylphenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1351344.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B1351350.png)


